Ethyl 2,4-diphenylacetoacetate
Description
The exact mass of the compound Ethyl alpha,gamma-diphenylacetoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-2,4-diphenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-21-18(20)17(15-11-7-4-8-12-15)16(19)13-14-9-5-3-6-10-14/h3-12,17H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNHSMZHSWFYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290372 | |
| Record name | Ethyl β-oxo-α-phenylbenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-29-3 | |
| Record name | Ethyl β-oxo-α-phenylbenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoacetic acid, 2,4-diphenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002901293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2, ETHYL ESTER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2, ETHYL ESTER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl β-oxo-α-phenylbenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Beta Keto Esters in Synthetic Methodologies
Beta-keto esters are a class of organic compounds that are of paramount importance in synthetic organic chemistry. google.comresearchgate.net Their value stems from the presence of both electrophilic and nucleophilic reactive sites within the same molecule, allowing for a diverse range of chemical transformations. researchgate.netresearchgate.net This dual reactivity makes them key building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. google.comrsc.org
The synthetic utility of beta-keto esters is demonstrated in their application in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. They are frequently used as starting materials for the preparation of ketones, esters, and carboxylic acids through reactions such as alkylation, hydrolysis, and decarboxylation. nih.gov Furthermore, the β-keto ester group can participate in cyclization reactions, leading to the formation of heterocyclic compounds like pyrazoles and pyridones.
One of the most common methods for synthesizing β-keto esters is the Claisen condensation, a reaction that involves the condensation of two ester molecules in the presence of a strong base. chegg.com Transesterification is another significant method for producing a wide variety of β-keto esters. researchgate.netresearchgate.net Recent advancements have also focused on developing more environmentally friendly, solvent-free synthesis methods. google.comcolab.ws
Historical Context of Ethyl 2,4 Diphenylacetoacetate Research
The primary method for synthesizing ethyl 2,4-diphenylacetoacetate is through a Claisen condensation reaction. Specifically, it can be prepared by reacting ethyl phenylacetate (B1230308) with a strong base like potassium tert-butoxide. chegg.comcolab.ws This reaction can be performed under solvent-free conditions, which offers advantages in terms of reduced waste and shorter reaction times. colab.wsacs.org Another synthetic route involves the condensation of ethyl acetate (B1210297) with benzaldehyde (B42025) in the presence of a base such as sodium ethoxide.
Early research and applications of this compound and related compounds have laid the groundwork for its current use. For instance, its derivatives have been investigated for a range of potential biological activities.
Scope and Research Trajectories for Ethyl 2,4 Diphenylacetoacetate
Claisen Condensation Approaches
The Claisen condensation involves the base-mediated reaction between two ester molecules or an ester and another carbonyl compound to form a β-keto ester. byjus.comwikipedia.org In the context of this compound, this typically involves the self-condensation of ethyl phenylacetate (B1230308).
Historically, the synthesis of β-keto esters has been performed in a solution phase. libretexts.org This involves treating an ester with at least one α-hydrogen, such as ethyl phenylacetate, with a full equivalent of a base like sodium ethoxide in an alcoholic or ethereal solvent. libretexts.orgmasterorganicchemistry.com The reaction mixture is typically heated to facilitate the condensation. Following the reaction, an acidic workup is necessary to neutralize the enolate product and isolate the neutral β-keto ester. wikipedia.org The reaction is reversible, and using a stoichiometric amount of base is crucial to deprotonate the resulting β-keto ester, which is more acidic than the starting ester, thereby driving the reaction to completion according to Le Chatelier's principle. libretexts.orgchemistrysteps.com
A related approach involves the crossed Claisen condensation, where two different esters are used. masterorganicchemistry.com To achieve a specific product like this compound, one might react an enolizable ester (ethyl phenylacetate) with a non-enolizable ester. fiveable.me Another pathway involves the condensation of a ketone, such as deoxybenzoin (B349326) (benzyl phenyl ketone), with an ester like diethyl carbonate in the presence of a base such as sodium. ias.ac.inpw.live
In line with the growing emphasis on sustainable chemical practices, solvent-free methods for the Claisen condensation have emerged as a powerful alternative, minimizing waste and avoiding the use of potentially hazardous organic solvents. researchgate.netalfa-chemistry.com
Significant progress has been made in optimizing solvent-free Claisen condensations. One highly effective reported method for synthesizing this compound involves heating ethyl phenylacetate with potassium tert-butoxide. researchgate.netcolab.wsacs.org This specific protocol demonstrates the efficiency of solvent-free systems, achieving high yields in a significantly reduced timeframe compared to traditional solution-based methods. The optimization of reaction parameters such as temperature, catalyst choice, and reaction time is critical for maximizing yield and purity. numberanalytics.comresearchgate.net For instance, using a strong, non-nucleophilic base like potassium tert-butoxide or lithium diisopropylamide (LDA) can be advantageous, particularly in crossed Claisen condensations or with sensitive substrates. wikipedia.orgfiveable.menumberanalytics.com
Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of this compound
| Parameter | Conventional Solution-Phase | Solvent-Free System |
|---|---|---|
| Reactants | Ethyl phenylacetate | Ethyl phenylacetate |
| Base | Sodium ethoxide | Potassium tert-butoxide |
| Solvent | Ethanol (B145695) or Diethyl Ether | None |
| Temperature | Reflux | 100 °C |
| Time | Several hours | 30 minutes |
| Yield | Variable | ~80% colab.wsacs.org |
This table presents a generalized comparison based on typical Claisen condensation procedures and specific reported data for the solvent-free synthesis of this compound.
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact. rsc.orgrsc.org The elimination of solvents reduces waste, improves safety, and can lead to energy savings due to shorter reaction times. colab.ws The use of solid, reusable catalysts is another key aspect of green advancements in condensation reactions. researchgate.net While specific examples for this compound are not prevalent, research on related Claisen-Schmidt condensations highlights the use of solid bases like hydrotalcites and solid acids, which can be easily separated from the reaction mixture and potentially recycled. researchgate.net Furthermore, techniques such as microwave irradiation and the use of phase-transfer catalysts in aqueous media represent other green strategies that have been successfully applied to related condensation reactions to improve efficiency and reduce environmental footprint. rsc.orgrsc.orgresearchgate.net
The mechanism of the Claisen condensation is a classic example of enolate chemistry. libretexts.orgbyjus.com The process initiates with the deprotonation of the α-carbon of an ester, like ethyl phenylacetate, by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate ion. wikipedia.orgchemistrysteps.com This enolate is stabilized by resonance, delocalizing the negative charge onto the carbonyl oxygen. byjus.com
The enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of a second ester molecule. libretexts.orgmasterorganicchemistry.com This addition step forms a tetrahedral alkoxide intermediate. libretexts.org Unlike in the aldol (B89426) condensation, this intermediate does not get protonated. Instead, it collapses, reforming the carbonyl double bond and expelling the alkoxy group (e.g., ethoxide) as a leaving group. libretexts.orgchemistrysteps.com This sequence of nucleophilic addition followed by elimination is a characteristic nucleophilic acyl substitution. The final, and crucial, step is the deprotonation of the newly formed β-keto ester at its doubly activated α-carbon by the alkoxide base generated in the previous step. wikipedia.orgchemistrysteps.com This acid-base reaction is thermodynamically favorable and serves to drive the entire sequence of equilibria towards the final product. libretexts.orgchemistrysteps.com An acidic workup is then required to protonate the resulting enolate to yield the final neutral this compound. wikipedia.org
Solvent-Free Reaction Systems
Alternative Condensation and Esterification Pathways
Beyond the Claisen condensation, other synthetic routes can be envisioned for the preparation of this compound. One logical alternative is the direct esterification of its corresponding carboxylic acid, 2,4-diphenyl-3-oxobutanoic acid.
The Fischer esterification is a fundamental reaction that converts a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst. masterorganicchemistry.comcerritos.edulibretexts.org To synthesize this compound via this method, one would first need to prepare 2,4-diphenyl-3-oxobutanoic acid. This acid could then be refluxed with an excess of ethanol and a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). masterorganicchemistry.comtcichemicals.com The use of excess alcohol or the removal of water as it forms (e.g., with a Dean-Stark apparatus) shifts the equilibrium to favor the formation of the ester product. masterorganicchemistry.comtcichemicals.com Green alternatives for this process include using solid acid catalysts like dried Dowex H+ resins, which are reusable and simplify product isolation. nih.gov
Another potential route is the Knoevenagel condensation , which typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.netevitachem.com While not a direct route to this compound, related structures can be synthesized by reacting a benzaldehyde (B42025) with ethyl acetoacetate (B1235776), suggesting that multi-step pathways involving such condensations could be devised. researchgate.netevitachem.com
Acid-Catalyzed Esterification Variants
Acid-catalyzed esterification is a fundamental method for the synthesis of esters. In the context of this compound, this would typically involve the reaction of 2,4-diphenylacetoacetic acid with ethanol in the presence of an acid catalyst. While direct literature on the acid-catalyzed esterification specifically for 2,4-diphenylacetoacetic acid is not prevalent in the provided search results, the principles of this reaction are well-established for similar compounds. For instance, diphenylacetic acid can be used in asymmetric esterification reactions, highlighting the utility of this functional group in ester formation. acs.orgoup.comsigmaaldrich.com
The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the product.
Alternative methods for esterification that improve efficiency include using absolute ethanol and H₂SO₄, with an initial phase at 0°C followed by a reflux period. The use of surface-functionalized catalyst beads, which are crosslinked vinylaromatic polymers with strongly acidic functional groups, represents a more advanced approach. These catalysts are advantageous as they can favor the formation of esters over ethers, a common side product in acid-catalyzed reactions involving alcohols. google.comgoogle.com The reaction temperature for such processes is generally maintained at or above 60°C. google.comgoogle.com
Table 1: Comparison of Acid-Catalyzed Esterification Variants
| Catalyst Type | Typical Conditions | Advantages | Disadvantages |
| Liquid Mineral Acids (e.g., H₂SO₄) | Reflux with excess alcohol | Readily available, low cost | Can lead to side reactions (e.g., ether formation), difficult to remove from product |
| Solid Acid Catalysts (e.g., polymer beads) | Temperature ≥ 60°C | Reduced ether formation, easily separable from reaction mixture | Higher initial cost, may have lower activity than liquid acids |
Condensation of Benzylidene Acetone with Ethyl Acetoacetate
A prominent method for the synthesis of related structures involves the condensation of a chalcone, such as benzylideneacetone (B49655), with a β-keto ester like ethyl acetoacetate. ontosight.airesearchgate.net This reaction, often a Michael addition followed by an intramolecular cyclization (Robinson annulation), typically occurs in the presence of a base like sodium ethoxide. researchgate.net The reaction between ethyl acetoacetate and benzylideneacetone in the presence of sodium ethoxide as a catalyst leads to the formation of a substituted cyclohexenone derivative, specifically 4-ethoxycarbonyl-3-methyl-5-phenylcyclohex-2-enone. researchgate.net
While this specific reaction does not directly yield this compound, it demonstrates the reactivity of ethyl acetoacetate in condensation reactions with α,β-unsaturated ketones. The synthesis of this compound itself is more commonly achieved through a Claisen condensation.
A well-documented synthesis of this compound is the Claisen condensation of ethyl phenylacetate. chegg.comcore.ac.ukchegg.comcolab.ws In this reaction, two molecules of ethyl phenylacetate react in the presence of a strong base, such as potassium tert-butoxide, to form the desired β-keto ester. chegg.comcore.ac.ukchegg.comcolab.ws This reaction can be performed under solvent-free conditions, which is environmentally advantageous. chegg.comcore.ac.ukchegg.comcolab.ws
Industrial-Scale Synthesis Optimization
The industrial-scale synthesis of this compound generally relies on the optimization of the Claisen condensation of ethyl phenylacetate due to its efficiency and high yield.
Process Control and Reaction Parameter Management
For industrial production, precise control over reaction parameters is crucial to ensure consistent product quality and maximize efficiency. Key parameters that are managed include:
Temperature: The reaction is typically carried out at a controlled reflux temperature, often between 60-80°C.
Base Concentration: The concentration of the base, such as sodium ethoxide or potassium tert-butoxide, is optimized to ensure complete reaction without promoting side reactions.
Solvent: While solvent-free methods are preferred for their green chemistry advantages, ethanol may be used in some process designs.
Reaction Time: The reaction time is optimized to achieve maximum conversion of the starting materials.
Strategies for Maximizing Yield and Purity
Several strategies are employed to maximize the yield and purity of this compound on an industrial scale:
Solvent-Free Synthesis: A significant advancement is the use of solvent-free Claisen condensation. This method reduces waste, shortens reaction times, and uses less hazardous chemicals, leading to higher yields and purity. chegg.comcore.ac.ukchegg.comcolab.ws Heating ethyl phenylacetate with potassium tert-butoxide at 100°C for 30 minutes under solvent-free conditions can produce this compound in approximately 80% yield. colab.ws
Reagent Stoichiometry: Careful control of the ratio of reactants and base is essential to minimize the formation of by-products.
Efficient Work-up: The reaction mixture is typically quenched with an acid, such as dilute HCl, to neutralize the base and precipitate the crude product. chegg.comchegg.com
Purification and Isolation Techniques in Laboratory and Industrial Synthesis
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and residual catalyst.
The general work-up procedure involves:
Quenching: Neutralization of the reaction mixture with an acid.
Extraction: The product is often extracted into an organic solvent like diethyl ether. chegg.comchegg.com
Washing and Drying: The organic layer is washed to remove water-soluble impurities and then dried with an anhydrous salt like sodium sulfate. chegg.com
Solvent Removal: The solvent is removed, often using a rotary evaporator, to yield the crude product. chegg.comchegg.com
Recrystallization Protocols
Recrystallization is a common and effective method for purifying solid organic compounds like this compound. chegg.com
The crude product, which may be an oily residue, is often triturated with a non-polar solvent like cold pentane (B18724) to induce solidification. chegg.comchegg.com The resulting solid is then collected by vacuum filtration. chegg.com For further purification, the solid is dissolved in a suitable hot solvent and allowed to cool slowly, promoting the formation of pure crystals. Ethanol is a commonly used solvent for the recrystallization of this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
Table 2: Common Solvents for Recrystallization of this compound
| Solvent | Rationale for Use |
| Ethanol | Good solubility at elevated temperatures and lower solubility at room temperature, allowing for good crystal recovery. |
| Pentane (for trituration) | Used to solidify the oily crude product due to the low solubility of the product in this non-polar solvent. chegg.comchegg.com |
Extraction and Distillation Procedures
Following the synthesis of this compound, a crucial phase involves the work-up and purification of the crude product to isolate the compound with high purity. This process typically involves quenching the reaction, followed by extraction and a final purification step, which can include crystallization or distillation.
After the completion of the synthesis reaction, the mixture is allowed to cool to room temperature. The work-up process begins with the neutralization of the base catalyst, which is commonly achieved by the slow addition of an acid, such as a 0.5 M solution of hydrochloric acid (HCl). chegg.com This step is critical for precipitating the product and preparing it for extraction.
The neutralized mixture is then transferred to a separatory funnel for extraction. Organic solvents are employed to separate the desired this compound from the aqueous phase. Diethyl ether is a commonly used solvent for this purpose. The extraction process is typically repeated to maximize the yield. The organic layers are then combined for further processing. chegg.com
To isolate the crude product from the extraction solvent, rotary evaporation is utilized to remove the solvent, leaving behind an oily residue. chegg.com This residue is then treated to induce solidification. One described method is trituration with a cold non-polar solvent like pentane, which results in the formation of a white solid. chegg.com This solid, the crude this compound, is then collected using vacuum filtration. chegg.com
Final purification is often achieved through recrystallization. For instance, the crude solid can be recrystallized from hot hexane (B92381) to yield the purified product. chegg.com While distillation is mentioned as a potential method for purification to achieve high purity, specific detailed procedures for the fractional distillation of this compound are not extensively detailed in the reviewed literature.
Table 1: Summary of a Typical Extraction and Purification Procedure chegg.com
| Step | Procedure | Reagents/Solvents | Purpose |
| 1. Neutralization | Slow addition of acid to the cooled reaction mixture. | 0.5 M Hydrochloric Acid (HCl) | To neutralize the base and precipitate the crude product. |
| 2. Extraction | The neutralized mixture is washed with an organic solvent in a separatory funnel. The aqueous layer is extracted multiple times. | Diethyl Ether | To separate the organic product from the aqueous phase. |
| 3. Solvent Removal | The combined organic extracts are subjected to rotary evaporation. | N/A | To remove the extraction solvent and isolate the crude product. |
| 4. Solidification | The resulting oily residue is triturated with a cold solvent. | Cold Pentane | To induce the solidification of the crude product. |
| 5. Collection | The solid is collected using a Buchner funnel. | N/A | To separate the solid crude product from the solvent. |
| 6. Final Purification | The collected solid is dissolved in a hot solvent and allowed to cool, forming pure crystals. | Hot Hexane | To remove impurities and obtain the final purified product. |
Mechanistic Elucidation of Claisen Condensation
The synthesis of this compound is classically achieved through the Claisen condensation of ethyl phenylacetate. chegg.comchegg.comresearchgate.net This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. chegg.comvaia.com The mechanism is analogous to the aldol condensation and involves the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule. openstax.orglibretexts.orgpressbooks.pub
The initial and critical step in the Claisen condensation is the formation of an enolate ion. su.edu.pk This is achieved by treating an ester that possesses an α-hydrogen, such as ethyl phenylacetate, with a strong base. chegg.comchegg.comvaia.com The base abstracts an α-proton, the hydrogen atom on the carbon adjacent to the carbonyl group, to form a resonance-stabilized enolate. vaia.comvaia.com The acidity of the α-hydrogens in ethyl phenylacetate is a key factor, with an estimated pKa of 22.6 in DMSO. nih.gov The resulting enolate is a potent nucleophile, poised to attack an electrophilic center. su.edu.pk The diphenyl substitution in the final product influences and stabilizes the reaction intermediates.
It is important to note that while monoesters like ethyl phenylacetate can be used as pronucleophiles, they often necessitate the use of stoichiometric amounts of strong bases to drive the reaction forward due to their relatively low Brønsted acidity. nih.gov
Following its formation, the ester enolate acts as the nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of ethyl phenylacetate. su.edu.pk This nucleophilic addition results in the formation of a tetrahedral intermediate. openstax.orgsu.edu.pk Unlike in the aldol condensation where the intermediate is protonated to an alcohol, the tetrahedral intermediate in the Claisen condensation undergoes elimination. openstax.orglibretexts.orgpressbooks.pub The alkoxide group (in this case, ethoxide) is expelled as a leaving group, leading to the reformation of the carbonyl group and yielding the β-keto ester, this compound. su.edu.pkvaia.com
A strong base is essential for the Claisen condensation to proceed. chegg.comchegg.com Commonly used bases include sodium ethoxide and potassium tert-butoxide. The role of the base is multifaceted. Initially, it deprotonates the ester to form the reactive enolate intermediate. su.edu.pk
Crucially, the Claisen condensation is typically considered a base-promoted reaction rather than base-catalyzed because a full equivalent of the base is consumed. openstax.orgsu.edu.pk This is due to the fact that the resulting β-keto ester product is significantly more acidic than the starting ester. masterorganicchemistry.com The pKa of the product, this compound, is approximately 11, making it a much stronger acid than ethanol (pKa ~16). masterorganicchemistry.com Consequently, the alkoxide base generated in the elimination step will readily deprotonate the newly formed β-keto ester. masterorganicchemistry.com This final deprotonation step is thermodynamically favorable and serves to drive the reaction equilibrium towards the product side, often resulting in high yields. openstax.orglibretexts.orgpressbooks.pub The reaction is then completed by the addition of a dilute acid to reprotonate the enolate of the β-keto ester. su.edu.pk
| Base | Role in Reaction | Stoichiometry |
| Sodium Ethoxide | Deprotonation of ethyl phenylacetate to form the enolate; deprotonation of the β-keto ester product. su.edu.pk | At least one full equivalent required. openstax.orgsu.edu.pk |
| Potassium tert-Butoxide | Deprotonation of ethyl phenylacetate to form the enolate; deprotonation of the β-keto ester product. chegg.comchegg.com | At least one full equivalent required. openstax.orgsu.edu.pk |
A notable advancement is the use of solvent-free methods, which can reduce reaction times and the use of hazardous materials. researchgate.net
Intramolecular and Intermolecular Reactivity Profiles
The chemical character of this compound is dominated by its β-keto ester functionality, which imparts a rich and varied reactivity profile.
Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomers. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a proton and the shifting of a double bond. libretexts.orglibretexts.org
In the case of this compound, the keto form is the structure as named. The enol form is generated by the migration of an α-hydrogen to the carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. libretexts.org While the keto form is generally more stable for simple ketones and esters due to the greater strength of the C=O double bond compared to a C=C double bond, the enol form of β-dicarbonyl compounds can be significantly stabilized. libretexts.orgmasterorganicchemistry.com This stabilization arises from the formation of a conjugated system and the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. libretexts.orgmasterorganicchemistry.com
The position of the keto-enol equilibrium is sensitive to the solvent. masterorganicchemistry.com In non-hydrogen-bonding solvents, the enol form is often more favored as the intramolecular hydrogen bond is not in competition with solvent molecules. masterorganicchemistry.com Conversely, in hydrogen-bonding solvents, the keto form may be more prevalent. masterorganicchemistry.com For example, NMR studies of some β-keto esters have confirmed that the compounds exist primarily in their keto form in deuterated chloroform (B151607) (CDCl₃). nih.gov
The β-keto ester group in this compound contains both electrophilic and nucleophilic sites, making it a versatile synthon in organic chemistry. rsc.orgresearchgate.netnih.govacs.org
Electrophilic Sites: The carbonyl carbons (both the keto and the ester carbonyls) are electrophilic. They are susceptible to attack by nucleophiles. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles.
Nucleophilic Site: The α-carbon, situated between the two carbonyl groups, is the primary nucleophilic site. The hydrogens on this carbon are acidic, and their removal by a base generates a resonance-stabilized enolate ion. This enolate is a strong nucleophile and can react with various electrophiles, allowing for the formation of new carbon-carbon bonds at the α-position.
This dual reactivity allows this compound to participate in a wide array of chemical transformations. For instance, the β-keto ester group is a precursor for the synthesis of heterocyclic compounds like pyrazoles and pyridones through cyclization reactions. It can also undergo other reactions such as oxidation to form ketones or carboxylic acids, and reduction of the ester group to an alcohol.
| Reactive Site | Chemical Character | Potential Reactions |
| Keto Carbonyl Carbon | Electrophilic | Nucleophilic addition. |
| Ester Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution. |
| α-Carbon | Nucleophilic (as enolate) | Alkylation, acylation, cyclization reactions. |
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides fundamental insights into the behavior of this compound in chemical transformations. These studies elucidate the factors governing the rate and extent of its reactions.
The rate law for a reaction involving this compound is an equation that links the reaction rate with the concentrations of the reactants. pressbooks.publibretexts.org It is determined experimentally and cannot be reliably predicted from the stoichiometry of the reaction. libretexts.org For a general reaction, the rate law takes the form: rate = k[A]m[B]n..., where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B. pressbooks.publibretexts.org
Kinetic modeling for reactions of this compound, such as its synthesis via Claisen condensation, can be performed using computational methods like Density Functional Theory (DFT). These models help in understanding the reaction mechanism by identifying rate-limiting steps and transition states. For instance, in the Claisen condensation of ethyl phenylacetate to form this compound, kinetic studies can be monitored using in-situ FTIR to identify the rate-determining steps.
Integrated rate laws are another crucial aspect of kinetic studies, relating the concentration of reactants to time. pressbooks.pubpurdue.edu The specific form of the integrated rate law depends on the order of the reaction. purdue.edu
Table 1: Common Integrated Rate Laws
| Order | Rate Law | Integrated Rate Law |
| Zero | rate = k | [A] = -kt + [A]₀ |
| First | rate = k[A] | ln[A] = -kt + ln[A]₀ |
| Second | rate = k[A]² | 1/[A] = kt + 1/[A]₀ |
Source: purdue.edu
Activation energy (Ea) is the minimum energy required for a reaction to occur. longdom.orgumcs.pl It represents the energy barrier that reactants must overcome to form products. longdom.org The Arrhenius equation, k = Ae-Ea/RT, relates the rate constant (k) to the activation energy and temperature. umcs.pl A higher activation energy implies a stronger dependence of the rate constant on temperature. umcs.pl For reactions involving esters like ethyl acetate (B1210297), the activation energy for hydrolysis has been determined experimentally. uv.es For example, the alkaline hydrolysis of ethyl acetate has an activation energy of 11.56 kcal/mol. uv.es
Transition state analysis involves the study of the high-energy intermediate state that molecules pass through during a chemical reaction. Computational methods such as DFT are employed to model these transition states and determine their energy barriers. For reactions involving this compound, understanding the transition state is crucial for optimizing reaction conditions and controlling stereoselectivity. For example, in the synthesis of this compound, different catalysts like Brønsted or Lewis acids can be screened to control isomer ratios by stabilizing the transition states.
Influence of Substituents on Reaction Pathways and Selectivity
The phenyl groups in this compound significantly influence its reactivity and the pathways of its reactions through steric and electronic effects.
The bulky phenyl groups in this compound create steric hindrance, which can affect the rate and outcome of its reactions. wits.ac.zarsc.org Steric effects are specific to the reaction and the surrounding molecular environment. rsc.org For instance, in the arylation of acetoacetate esters, steric hindrance from substituents can lead to lower reaction yields. wits.ac.za The presence of a phenyl group can also stabilize the enolate intermediate, potentially slowing down reactions compared to less substituted analogs. wits.ac.za
The electronic effects of the phenyl groups, such as their ability to delocalize charge, also play a crucial role. psu.edu In reactions proceeding through a tetrahedral intermediate, the stability of this intermediate can be influenced by the electronic nature of the substituents. psu.edu For example, the phenyl group's ability to stabilize an adjacent negative charge can impact the equilibrium and rate of the reaction. wits.ac.zapsu.edu
The reactivity of this compound can be altered by making structural modifications to the molecule. For example, introducing substituents onto the phenyl rings can modulate the electronic properties and, consequently, the reactivity of the compound. A study on the aminolysis of S-phenyl substituted-acetates showed that the electronic nature of substituents on the phenyl ring affects the reaction rate. psu.edu
Furthermore, modifications to the acetoacetate backbone can influence reaction pathways. For instance, the presence of a nitro group in a related system led to a preference for a 6-endo-dig ring closure over a 5-exo-dig cyclization, demonstrating how substituents can direct regioselectivity. bath.ac.uk Computational methods can be used to predict how modifications, such as fluorination, would impact physicochemical properties like hydrophobicity.
Advanced Applications of Ethyl 2,4 Diphenylacetoacetate in Organic Synthesis
Precursor Role in Heterocyclic Compound Synthesis
The reactivity of the dicarbonyl functionality in ethyl 2,4-diphenylacetoacetate allows for its participation in various cyclization reactions to form a diverse range of heterocyclic systems. These reactions are fundamental in medicinal chemistry and materials science, as heterocyclic compounds are prevalent in numerous biologically active molecules and functional materials.
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery. While direct examples of the use of this compound are not extensively documented in readily available literature, the general reactivity of β-keto esters suggests its utility in forming key heterocyclic scaffolds. For instance, the reaction of β-keto esters with hydrazines is a classical method for the preparation of pyrazoles, a class of compounds with a wide range of pharmacological activities. Similarly, condensation with amidines can lead to the formation of pyrimidine (B1678525) derivatives, which are core structures in many therapeutic agents. The well-established Hantzsch dihydropyridine (B1217469) synthesis, which typically utilizes ethyl acetoacetate (B1235776), could potentially be adapted for this compound to produce highly substituted dihydropyridines, which are known calcium channel blockers.
Table 1: Potential Nitrogen-Containing Heterocycles from this compound
| Heterocycle Class | General Reactant | Potential Product Skeleton |
| Pyrazoles | Hydrazine (B178648) derivatives | 3,5-disubstituted-1H-pyrazoles |
| Pyrimidines | Amidine derivatives | 2,4,6-trisubstituted pyrimidines |
| Dihydropyridines | Aldehydes, Ammonia | 1,4-dihydropyridine-3,5-dicarboxylates |
Synthesis of Oxygen- and Sulfur-Containing Heterocycles
In a similar vein, this compound can be envisioned as a precursor for oxygen and sulfur-containing heterocycles. The Pechmann condensation, a classic reaction for the synthesis of coumarins, involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. The use of this compound in this reaction would be expected to yield 4-substituted coumarin (B35378) derivatives.
For the synthesis of sulfur-containing heterocycles, the Gewald reaction is a powerful tool for the preparation of highly substituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or β-keto ester with a cyano-activated methylene (B1212753) compound and elemental sulfur. The application of this compound in the Gewald synthesis could provide access to novel thiophene (B33073) derivatives. Furthermore, reaction with thiourea (B124793) is a known route to aminothiazoles, another important class of heterocyclic compounds.
Table 2: Potential Oxygen- and Sulfur-Containing Heterocycles from this compound
| Heterocycle Class | General Reaction | Potential Product Skeleton |
| Coumarins | Pechmann Condensation | 4-substituted coumarins |
| Thiophenes | Gewald Reaction | 2-amino-3-carbethoxy-4,5-disubstituted thiophenes |
| Thiazoles | Hantzsch Thiazole Synthesis | 2,4-disubstituted thiazoles |
Intermediate in Pharmaceutical and Agrochemical Synthesis
The structural motifs accessible from this compound make it an attractive intermediate for the synthesis of bioactive molecules in the pharmaceutical and agrochemical industries.
Pathways to Bioactive Molecules
While specific blockbuster drugs or widely used agrochemicals directly derived from this compound are not prominently reported, its potential lies in its ability to serve as a starting material for the synthesis of complex scaffolds. The heterocyclic systems mentioned previously are integral to a vast number of bioactive compounds. For example, pyrazole-containing compounds have been developed as anti-inflammatory drugs, while pyrimidine derivatives are found in antiviral and anticancer medications. The synthesis of such molecules often involves the construction of a central heterocyclic core, for which this compound could be a valuable precursor.
In the agrochemical sector, many herbicides, fungicides, and insecticides are based on heterocyclic structures. The ability to introduce two phenyl groups via this compound could be advantageous in designing new active ingredients with specific properties.
Generation of Phenylacetone (B166967) Derivatives (e.g., Amphetamine Precursors)
A significant area of interest surrounding compounds structurally related to this compound is their potential for conversion into phenylacetone (also known as P2P). Phenylacetone is a well-known precursor in the illicit synthesis of amphetamine and methamphetamine. researchgate.net The chemical structure of this compound contains the core skeleton of phenylacetone.
Metal-Chelating Agents and Ligand Design
The β-keto ester functionality in this compound possesses the ability to act as a bidentate ligand, capable of coordinating with various metal ions. This property opens up possibilities for its use in the design of metal-chelating agents and ligands for catalysis and materials science.
The enolate form of the β-dicarbonyl system can form stable six-membered chelate rings with metal ions. This chelation can be utilized in various applications, such as in the development of catalysts for organic reactions, where the metal center's activity can be modulated by the ligand environment. Furthermore, the phenyl groups in this compound can be functionalized to introduce additional donor atoms, thereby creating more complex and potentially more selective multidentate ligands. These tailored ligands could find applications in areas such as metal extraction, sensing, and the development of novel materials with specific electronic or magnetic properties. While the potential is evident from the compound's structure, specific research focusing on the metal-chelating properties and ligand design applications of this compound is not widely reported.
Development of Metal-Based Catalysts
This compound, as a β-keto ester, possesses functional groups capable of acting as a ligand in the formation of metal-based catalysts. The development of such catalysts often relies on the ability of organic molecules to coordinate with a central metal ion, thereby influencing its electronic properties and reactivity. The β-ketoiminate ligand, a derivative of β-keto esters, has been successfully used in the synthesis of organo-aluminium and gallium compounds. researchgate.net For instance, the NH functionality of a β-ketoimine can be deprotonated to form an N,O-chelating ligand. researchgate.net
The coordination of β-keto esters with metal ions like iron(III) is a critical step in forming active intermediates for catalytic processes, such as Michael additions. nih.gov The structure of the ester and the nature of the counterions can significantly affect the concentration and stability of the resulting iron complexes. nih.gov For example, counterions with strong binding affinities can capture the metal as ferrates, potentially removing it from the catalytic cycle. nih.gov The development of catalysts often involves creating specific coordination spheres around a metal center to promote desired reactions, and ligands derived from compounds like this compound are instrumental in achieving this control.
Below is a table summarizing different metal centers and their application in catalysis, a field where ligands derived from β-keto esters are relevant.
| Metal Center | Catalyst Example/System | Application |
| Iron (Fe) | [Fe(HL)(NO3)(H2O)2]NO3 | Oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) mdpi.com |
| Titanium (Ti) | Ti(O-iPr)4-catalyzed systems | Carbozincation of 2-alkynylamines and 1-alkynylphosphines mdpi.com |
| Lanthanum (La) | LaCoO3, LaFeO3, LaNiO3 (Perovskite-type oxides) | Total oxidation of diesel soot bcrec.id |
| Palladium (Pd) | [Pd(η3-allyl)(β-ketoiminate)] | Norbornene polymerization researchgate.net |
Chelation Chemistry and Coordination Properties
The defining characteristic of this compound in coordination chemistry is its ability to act as a chelating agent. mdpi.com Chelates are compounds containing at least two donor atoms that can form stable complexes with a single central metal cation. mdpi.com this compound, like other β-keto esters and β-diketones, primarily exists in a keto-enol tautomeric equilibrium. The enolate form is a potent bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring.
This chelation is fundamental to many of its applications, from forming catalytic species to extracting metal ions. nih.govmdpi.com The molecules or ions that coordinate to the metal are known as ligands, and they must possess lone pairs of electrons to interact with the metal center. msu.edu Polydentate ligands, or chelating agents, are those that have two or more donor atoms. msu.edu The stability of the resulting metal-ligand complex is a key factor in its utility. For example, the reactions of copper(II) and iron(III) with the keto tautomer of acetoacetamide, a related compound, have been studied, demonstrating the favorability of coordination due to the basicity of the carbonyl oxygen. rsc.org
The table below details the coordination properties of β-dicarbonyl compounds with various metal ions.
| Metal Ion | Coordination Behavior with β-dicarbonyl Ligands | Resulting Complex Type |
| Iron(III) | Forms complexes considered active intermediates in catalysis. nih.gov | Cationic iron complexes nih.gov |
| Copper(II) | Reacts with the keto tautomer of related β-ketoamides. rsc.org | 1:1 ligand-to-metal complexes researchgate.net |
| Magnesium(II) | Forms η2-β-diketiminato complexes with tetrahedral geometry. researchgate.net | Organometallic complexes researchgate.net |
| Nickel(II) | Shows extremely high chelating ability in neutral aqueous solutions. researchgate.net | 1:1 ligand-to-metal complexes researchgate.net |
| Cobalt(II) | Exhibits high extraction coefficients with chelating agents. researchgate.net | 1:1 ligand-to-metal complexes researchgate.net |
Multicomponent Reaction Contributions
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. This compound, as a versatile β-keto ester, is an ideal candidate for participation in such reactions.
Integration into Complex Molecular Architectures
The structure of this compound provides multiple reaction sites, allowing it to serve as a scaffold for building complex molecular structures in a single step. A prime example is the Biginelli reaction, a one-pot synthesis that combines an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) or thiourea. mdpi.comscielo.br This reaction leads to the formation of dihydropyrimidinones (DHPMs), which are heterocyclic compounds of significant pharmaceutical interest. mdpi.com By using this compound, the resulting DHPM would be substituted with two phenyl groups, directly integrating these bulky substituents into the final architecture.
Pseudo-multicomponent reactions also offer a strategy for synthesizing complex molecules. For instance, the reaction between two equivalents of ethyl acetoacetate, two equivalents of hydrazine hydrate, and an aromatic aldehyde results in 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. nih.gov This demonstrates how the β-keto ester unit can be duplicated and linked to create larger, more intricate structures.
| Multicomponent Reaction | Reactants | Resulting Architecture |
| Biginelli Reaction | Aromatic Aldehyde, Ethyl Acetoacetate , Urea/Thiourea | Dihydropyrimidinones (DHPMs) mdpi.comscielo.br |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia, 2 eq. of β-keto ester | Dihydropyridines |
| Pseudo Five-Component Reaction | Arylaldehydes, Phenylhydrazine, Ethyl Acetoacetate | Bis-pyrazole derivatives scielo.br |
Cascade and One-Pot Synthetic Strategies
Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This compound is well-suited for these strategies due to the sequential reactivity of its functional groups.
A notable example is the tandem Knoevenagel condensation–Michael addition–aldol (B89426) reaction sequence. researchgate.net In such a process, the active methylene group of the β-keto ester first participates in a Knoevenagel condensation with an aldehyde. The resulting α,β-unsaturated intermediate can then undergo an intramolecular Michael addition, followed by an aldol reaction to rapidly construct highly functionalized cyclic systems like cyclohexanones. researchgate.net These one-pot processes are highly efficient, reducing waste and simplifying synthetic procedures by avoiding multiple purification steps. The use of this compound in these sequences would yield complex polycyclic structures bearing phenyl substituents, which are valuable in medicinal chemistry and materials science. One-pot four-component reactions involving ethyl acetoacetate, hydrazine hydrate, ammonium (B1175870) acetate (B1210297), and various aromatic aldehydes have also been developed for the synthesis of pyrazolopyridine derivatives. researchgate.net
Asymmetric Synthesis Strategies Involving Ethyl 2,4 Diphenylacetoacetate
Enantioselective Transformation Methodologies
No specific methodologies for the enantioselective transformation of Ethyl 2,4-diphenylacetoacetate have been reported.
Chiral Catalyst and Ligand Design for Stereocontrol
There is no available research on the design of chiral catalysts or ligands specifically for achieving stereocontrol in reactions involving this compound.
Chiral Auxiliary Approaches
The use of chiral auxiliaries to control the stereochemical outcome of reactions with this compound has not been documented.
Diastereoselective Synthesis
Specific studies focusing on the diastereoselective synthesis of derivatives from this compound are absent from the scientific literature.
Optimization of Stereoselectivity in this compound Derived Products
There are no published reports on the optimization of stereoselectivity for products derived from this compound.
Computational and Theoretical Investigations of Ethyl 2,4 Diphenylacetoacetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. However, specific studies applying these methods to Ethyl 2,4-diphenylacetoacetate are not readily found in the current body of scientific literature.
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reaction mechanisms of chemical compounds. A thorough search of scientific databases did not yield any studies that have specifically employed DFT to elucidate the mechanistic pathways, transition states, or electronic characteristics of this compound. Such studies would be valuable for understanding its reactivity and potential applications.
Conformational Analysis and Stability Predictions
Conformational analysis is crucial for understanding the three-dimensional structure and stability of a molecule, which in turn influences its physical and biological properties. There is a lack of published research focusing on the conformational landscape of this compound. Consequently, there are no available data tables or detailed findings on the relative stabilities of its different conformers or the energy barriers for conformational changes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their flexibility and interactions with their environment.
Conformational Flexibility and Solvent Effects
No specific MD simulation studies on this compound were identified. Research in this area would be beneficial for characterizing the molecule's conformational flexibility in various solvent environments. Such studies could provide data on how different solvents influence the conformational preferences and dynamic behavior of the compound. researchgate.net
Interaction with Biological Targets (e.g., Enzyme Active Sites via Molecular Docking)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as an enzyme. jppres.com There are no published molecular docking studies specifically investigating the interaction of this compound with any biological targets. Therefore, information regarding its potential binding modes, binding affinities, and key interactions with enzyme active sites is not available.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are developed to predict the reactivity of chemical compounds based on their structural and physicochemical properties. chemrxiv.org A review of the literature indicates that no QSRR studies have been conducted specifically for a series of compounds that includes this compound. The development of such models would require experimental reactivity data for a set of structurally related compounds, which is currently unavailable.
Predictive Modeling for Novel Reactivity and Selectivity
Computational and theoretical investigations are increasingly pivotal in modern chemical research, offering profound insights into reaction mechanisms and enabling the prediction of chemical reactivity and selectivity. For complex molecules such as this compound, predictive modeling, primarily through quantum chemical methods like Density Functional Theory (DFT), serves as a powerful tool to explore potential reaction pathways, understand stereochemical outcomes, and design novel synthetic routes with enhanced efficiency and control. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, the principles and methodologies applied to analogous β-keto esters and 1,3-dicarbonyl compounds provide a clear framework for how such predictive modeling can be effectively utilized. nih.govfiveable.me
The core of predictive modeling in this context lies in the ability to calculate the potential energy surface of a reaction. This allows for the identification of transition states and intermediates, and the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathways. For this compound, with its multiple reactive sites—the acidic α-carbon, the two carbonyl groups, and the aromatic rings—computational models can help to elucidate the subtle factors that govern its reactivity in various chemical transformations.
One of the key areas where predictive modeling can offer significant advantages is in forecasting the stereoselectivity of reactions involving this compound. The presence of a stereocenter at the C4 position means that reactions at the C2 position can lead to the formation of diastereomers. DFT calculations can be employed to model the transition states leading to these different diastereomers. By comparing the calculated energies of these transition states, it is possible to predict which diastereomer will be formed preferentially. This is of immense value in synthetic chemistry, where the control of stereochemistry is often a primary objective.
For instance, in an alkylation reaction at the C2 position, the incoming electrophile can approach from two different faces of the enolate intermediate, leading to two different diastereomeric products. Computational modeling can predict the energy barriers for both approaches. The transition state with the lower energy will correspond to the major product. This predictive capability allows chemists to rationally design reaction conditions, such as the choice of solvent or base, to favor the formation of the desired stereoisomer.
The following hypothetical data table illustrates the type of information that could be generated from a DFT study on the diastereoselective alkylation of the enolate of this compound with an electrophile (E+). The table shows the calculated activation energies for the formation of the two possible diastereomeric transition states (TS1 and TS2).
| Transition State | Diastereomer Formed | Calculated Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio (at 298 K) |
| TS1 | (2R, 4S) / (2S, 4R) | 12.5 | 95:5 |
| TS2 | (2R, 4R) / (2S, 4S) | 14.8 |
Furthermore, predictive modeling can be used to explore novel, previously unobserved reactivity of this compound. By simulating the molecule's behavior under various hypothetical reaction conditions or in the presence of novel catalysts, computational chemistry can identify new potential synthetic transformations. For example, modeling could be used to investigate the feasibility of asymmetric catalytic reactions, predicting the binding of the substrate to a chiral catalyst and the subsequent stereochemical outcome of the reaction.
Another important application of computational modeling is in understanding the influence of substituents on reactivity and selectivity. For this compound, the two phenyl groups play a significant role in its electronic and steric properties. Theoretical studies can systematically vary the substituents on these phenyl rings (e.g., by introducing electron-donating or electron-withdrawing groups) and predict the resulting changes in reactivity and selectivity. This in silico screening can guide experimental work, saving time and resources by prioritizing the most promising synthetic targets.
A hypothetical study could, for example, investigate the effect of a para-substituent on the C4-phenyl ring on the acidity of the C2-proton, which is crucial for enolate formation. The results could be tabulated as follows:
| Substituent (X) on C4-Phenyl Ring | Calculated pKa of C2-H | Predicted Rate of Enolate Formation |
| -H | 20.5 | 1.0 (Reference) |
| -NO2 | 18.2 | 20.0x |
| -OCH3 | 21.1 | 0.5x |
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of ethyl 2,4-diphenylacetoacetate. Like many β-dicarbonyl compounds, it can exist in equilibrium between its keto and enol tautomers; however, spectroscopic evidence typically confirms the predominance of the keto form in common deuterated solvents like CDCl₃. nih.gov
Proton (¹H NMR) for Aromatic and Aliphatic Resonance Assignment
Proton NMR provides precise information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound shows distinct signals for the ethyl ester group, the protons on the main carbon chain, and the two phenyl groups.
A study reported the following ¹H NMR spectral data in deuterated chloroform (B151607) (CDCl₃) at 500 MHz scielo.org.mx:
Aromatic Region: A complex multiplet between δ 7.10-7.45 ppm is assigned to the ten protons of the two phenyl rings.
Aliphatic Chain: A singlet at δ 4.83 ppm corresponds to the single methine proton at the C2 position (α-carbon), and a singlet at δ 3.68 ppm is assigned to the two methylene (B1212753) protons at the C4 position.
Ethyl Ester Group: A quartet at δ 4.16 ppm (J = 7.1 Hz) and a triplet at δ 1.29 ppm (J = 7.1 Hz) are characteristic of the ethoxy group (-OCH₂CH₃), with the quartet corresponding to the methylene protons and the triplet to the methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.45 - 7.10 | m | - | 10H | Aromatic protons (2 x C₆H₅) |
| 4.83 | s | - | 1H | Methine proton (C2-H) |
| 4.16 | q | 7.1 | 2H | Ethyl ester methylene protons (-OCH₂CH₃) |
| 3.68 | s | - | 2H | Methylene protons (C4-H₂) |
| 1.29 | t | 7.1 | 3H | Ethyl ester methyl protons (-OCH₂CH₃) |
Carbon (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR spectroscopy is used to identify all unique carbon environments within the molecule. While specific experimental data for this compound is not widely published, chemical shifts can be estimated based on known values for similar functional groups. The spectrum is expected to show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
| Estimated Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~200-205 | Keto carbonyl carbon (C3=O) |
| ~168-172 | Ester carbonyl carbon (C1=O) |
| ~125-140 | Aromatic carbons (C₆H₅) |
| ~61-63 | Ethyl ester methylene carbon (-OCH₂) |
| ~55-60 | Methine carbon (C2) |
| ~45-50 | Methylene carbon (C4) |
| ~13-15 | Ethyl ester methyl carbon (-CH₃) |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Confirmation
Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene (δ ~4.16 ppm) and methyl (δ ~1.29 ppm) protons of the ethyl group, showing a cross-peak between these signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the known proton assignments, for example, linking the proton signal at δ 4.83 ppm to its attached methine carbon (C2).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the methine proton (C2-H) to the ester (C1) and keto (C3) carbonyl carbons, and from the methylene protons (C4-H₂) to the keto carbonyl carbon (C3) and the adjacent phenyl ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, helping to confirm the three-dimensional structure. For example, NOESY could show correlations between the methine proton (C2-H) and the protons of its adjacent phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental formula of the compound. For this compound, the exact mass is determined from its molecular formula, C₁₈H₁₈O₃. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₃ |
| Calculated Monoisotopic Mass | 282.12560 Da |
| Reported Monoisotopic Mass | 282.125594432 Da nih.gov |
The close agreement between the calculated theoretical mass and the experimentally determined mass would confirm the elemental composition of the molecule with high confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Degradation Product Monitoring
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for assessing sample purity and identifying impurities or degradation products. globalresearchonline.net A stability-indicating LC-MS method is developed through forced degradation studies, where the compound is exposed to harsh conditions to intentionally generate degradation products. sapub.orgnih.gov
For this compound, a typical forced degradation study would involve shimadzu.com:
Acid and Base Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of the corresponding β-keto acid, a compound known to be unstable and prone to decarboxylation. rsc.org
Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂) would test the molecule's susceptibility to oxidation.
Thermal and Photolytic Stress: Heating the sample or exposing it to UV light assesses its stability under heat and light, respectively.
The resulting stressed samples would be analyzed by LC-MS. The chromatographic method would be developed to separate the intact this compound from all formed degradation products. The mass spectrometer would then be used to identify the molecular weights of these products, providing crucial information for their structural elucidation and helping to establish the compound's degradation pathways. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can deduce the presence of characteristic bonds. For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups.
The most prominent peaks would be associated with the carbonyl (C=O) stretching vibrations of the ester and ketone groups. Due to the presence of two carbonyl groups in different chemical environments, distinct absorption bands would likely be observed. The ester carbonyl stretch typically appears in the region of 1750-1735 cm⁻¹, while the ketone carbonyl stretch is generally found around 1725-1705 cm⁻¹. The exact positions of these peaks can be influenced by conjugation with the adjacent phenyl rings.
Additionally, the spectrum would show characteristic C-O stretching vibrations for the ester group in the 1300-1000 cm⁻¹ region. The presence of the aromatic phenyl rings would be confirmed by C=C stretching vibrations within the aromatic ring, typically appearing in the 1600-1450 cm⁻¹ range, and C-H stretching vibrations from the aromatic rings, which are observed above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group and the methylene bridge would be visible in the 2980-2850 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 2980-2850 | Stretch |
| Ester C=O | 1750-1735 | Stretch |
| Ketone C=O | 1725-1705 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| Ester C-O | 1300-1000 | Stretch |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal its crystal system, space group, and unit cell dimensions. This data is crucial for understanding the packing of molecules in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the solid-state structure. The resulting crystal structure would definitively confirm the connectivity of the atoms and the relative orientation of the phenyl and ethyl acetoacetate (B1235776) moieties.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
Chromatographic Purity Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for separating it from any impurities. For this compound, a reverse-phase HPLC method would likely be developed. In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase.
A typical stationary phase for the analysis of this aromatic ketoester would be a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.
The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, typically a UV detector set to a wavelength where the phenyl groups absorb strongly (e.g., 254 nm). A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and the area of each peak would be proportional to the concentration of the corresponding component.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5.8 min |
Q & A
Q. What are the standard laboratory synthesis protocols for Ethyl 2,4-diphenylacetoacetate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via acid-catalyzed esterification. For example:
- Dissolve 0.01 moles of the precursor acid in methanol, add concentrated H₂SO₄ (1 ml), reflux for 4 hours, then isolate via ice-water precipitation and recrystallization .
- Alternative methods use absolute ethanol and H₂SO₄ at 0°C for 2 hours followed by reflux (8 hours), improving esterification efficiency . Key Variables :
| Parameter | ||
|---|---|---|
| Solvent | Methanol | Absolute ethanol |
| Catalyst | H₂SO₄ (1 ml) | H₂SO₄ (0.5 ml) |
| Reaction Time | 4 hours reflux | 2h stirring + 8h reflux |
| Yield Control | Recrystallization | Ice-water quenching |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Resolve aromatic protons (δ 7.2–7.5 ppm) and ester carbonyl signals (δ ~170 ppm) .
- X-ray Crystallography : Confirm molecular geometry (e.g., dihedral angles between phenyl groups) .
- HPLC-MS : Assess purity (≥98% isomer mixture) and monitor degradation products .
- IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends .
Q. What are the primary research applications of this compound in organic synthesis?
Methodological Answer:
- Precursor for bioactive molecules : Serves as a key intermediate in synthesizing phenylacetone derivatives (e.g., amphetamine precursors) via Claisen condensation .
- Ligand design : The diphenylacetoacetate scaffold aids in developing metal-chelating agents for catalysis .
Advanced Research Questions
Q. How can researchers optimize catalytic systems to enhance stereoselectivity in this compound synthesis?
Methodological Answer:
- Catalyst screening : Compare Brønsted acids (H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to control isomer ratios .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve enantiomeric excess by stabilizing transition states .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
Q. How should researchers resolve contradictions in purity assessments between batch-specific Certificates of Analysis (CoA) and independent LC-MS data?
Methodological Answer:
- Calibration standards : Use certified reference materials (CRMs) to validate HPLC-MS methods .
- Isomer quantification : Employ chiral columns (e.g., Chiralpak® IA) to separate and quantify isomeric impurities .
- Statistical analysis : Apply ANOVA to compare batch variability (e.g., purity ±2% across 10 batches) .
Q. What computational strategies are effective for studying the reaction mechanism of this compound in Claisen condensations?
Methodological Answer:
- DFT calculations : Model transition states to identify energy barriers for keto-enol tautomerization .
- Molecular docking : Simulate interactions between the ester and enzymatic active sites (e.g., α-glucosidase inhibitors) .
- Solvent modeling : Use COSMO-RS to predict solvent effects on reaction thermodynamics .
Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- LogP analysis : Introduce fluorine atoms to increase hydrophobicity (e.g., LogP from 2.3 to 3.1) .
- Bioactivity assays : Test fluorinated analogs for enhanced α-glucosidase inhibition (IC₅₀ reduction by ~40%) .
- Thermal stability : Use DSC to compare melting points (e.g., fluorinated analogs vs. parent compound) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
